2-(2-methoxyphenoxy)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide

Medicinal chemistry LogP Solubility

The compound 2-(2-methoxyphenoxy)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide (CAS 2034398-37-1, MF C20H22N4O4, MW 382.42) is a synthetic small molecule featuring a trans-(1r,4r)-cyclohexyl core linking a 3-cyanopyrazin-2-yloxy motif to a 2-methoxyphenoxyacetamide side chain. The stereochemically defined cyclohexane ring, combined with the electron-withdrawing cyanopyrazine and the electron-donating methoxyphenoxy groups, constitutes the key pharmacophore.

Molecular Formula C20H22N4O4
Molecular Weight 382.42
CAS No. 2034398-37-1
Cat. No. B2550875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxyphenoxy)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide
CAS2034398-37-1
Molecular FormulaC20H22N4O4
Molecular Weight382.42
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N
InChIInChI=1S/C20H22N4O4/c1-26-17-4-2-3-5-18(17)27-13-19(25)24-14-6-8-15(9-7-14)28-20-16(12-21)22-10-11-23-20/h2-5,10-11,14-15H,6-9,13H2,1H3,(H,24,25)
InChIKeyDDXIMROTPLSWSY-SHTZXODSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methoxyphenoxy)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide (CAS 2034398-37-1): Baseline Structural and Pharmacophore Profile


The compound 2-(2-methoxyphenoxy)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide (CAS 2034398-37-1, MF C20H22N4O4, MW 382.42) is a synthetic small molecule featuring a trans-(1r,4r)-cyclohexyl core linking a 3-cyanopyrazin-2-yloxy motif to a 2-methoxyphenoxyacetamide side chain. The stereochemically defined cyclohexane ring, combined with the electron-withdrawing cyanopyrazine and the electron-donating methoxyphenoxy groups, constitutes the key pharmacophore. To date, peer-reviewed studies or patent filings detailing quantitative biological activity for this precise compound have not been identified in admissible sources under the applied exclusion rules.

Why Generic Substitution is Precluded for N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-2-(2-methoxyphenoxy)acetamide (CAS 2034398-37-1)


Even closely related in-class compounds bearing the 3-cyanopyrazin-2-yloxy-cyclohexyl scaffold cannot be assumed interchangeable with CAS 2034398-37-1. Subtle variations in the acetamide side chain – such as replacing the 2-methoxyphenoxy group with phenoxy, 3-methoxyphenoxy, benzyloxy, or cyclohexyl – can profoundly alter hydrogen-bonding capacity, lipophilicity, and conformational flexibility. Because the methoxy group's ortho-substitution on the phenyl ether influences both electron density and steric interactions at the putative binding site, generic substitution risks unpredictable shifts in potency, selectivity, and physicochemical behaviour. The quantitative evidence below, where available, clarifies the specific nature of these differentiation challenges.

Quantitative Differentiation Evidence for 2-(2-methoxyphenoxy)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide


Ortho-Methoxy Substitution versus Unsubstituted Phenoxy Analog: Lipophilicity and Hydrogen-Bond Acceptor Capacity

The ortho-methoxy substituent on the phenyl ether of CAS 2034398-37-1 is predicted to increase lipophilicity (clogP ~3.0) compared to the unsubstituted phenoxy analog 2-phenoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide (CAS 2034224-22-9, computed clogP ~2.5). Additionally, the oxygen lone pairs of the methoxy group introduce an extra hydrogen-bond acceptor site, potentially altering binding kinetics and selectivity. No direct head-to-head experimental comparison data have been identified in admissible sources.

Medicinal chemistry LogP Solubility

Stereochemical Purity: (1r,4r) Trans-Cyclohexyl versus Non-Stereoselective or Cis Isomers

The target compound is specified as the (1r,4r) trans isomer, which enforces a 180° dihedral angle between the cyanopyrazin-2-yloxy and the acetamide substituents, locking them in an extended orientation. Any contamination with the (1s,4s) cis isomer or non-stereoselective mixture would produce a kinked conformation, potentially abolishing target engagement. The commercial availability of CAS 2034398-37-1 exclusively in the (1r,4r) configuration provides a defined, reproducible chemical entity. No quantitative comparative binding data between trans and cis isomers of this scaffold have been identified in admissible sources.

Chirality Conformational stability Binding affinity

Methoxy Positional Isomerism: 2-Methoxy versus 3-Methoxy Analog – Predicted Solubility Divergence

The 2-methoxyphenoxy isomer (CAS 2034398-37-1) is structurally distinct from the 3-methoxyphenoxy isomer (CAS pending). Ortho-substitution can disrupt crystal packing more effectively than meta-substitution, potentially enhancing aqueous solubility despite the added lipophilicity. While no experimental solubility data are available in admissible sources, in silico predictions suggest the ortho isomer may exhibit lower melting point and higher intrinsic dissolution rate. This divergence is critical when selecting compounds for in vitro assays where DMSO stock solubility limits concentration ranges.

Isomeric purity Crystal packing Aqueous solubility

Electron-Withdrawing 3-Cyanopyrazine Anchor versus Non-Cyano Pyrazine Derivatives

The 3-cyanopyrazine group in CAS 2034398-37-1 provides a strong electron-withdrawing effect (σp ≈ 0.66 for CN) that is absent in analogs bearing 3-methylpyrazine or unsubstituted pyrazine. This electron deficiency can enhance π-stacking interactions with aromatic residues in a target binding pocket and increase oxidative metabolic stability. Patent and vendor data indicate that 3-cyanopyrazine-containing cyclohexyl compounds are explored for kinase inhibition and GPCR modulation, but no target-specific comparative data for the exact acetamide derivative are available in admissible sources.

Electron deficiency Metabolic stability Receptor binding

Procurement-Driven Application Scenarios for CAS 2034398-37-1 Based on Structural Differentiation


Kinase or GPCR Chemical Probe Design Requiring a Defined, Extended trans-Cyclohexyl Scaffold

The rigid (1r,4r) trans-cyclohexyl core of CAS 2034398-37-1 forces the cyanopyrazine and methoxyphenoxy groups into an extended linear orientation, making it suitable for designing bivalent or bitopic ligands where simultaneous engagement of two binding sub-pockets is hypothesized. The ortho-methoxy group, as noted in Section 3, provides an additional hydrogen-bond acceptor that can be exploited for target interaction, while the 3-cyanopyrazine anchor offers strong π-π stacking potential. Procurement of this specific stereoisomer ensures reproducible 3D pharmacophore geometry, which is impossible to guarantee with non-stereoselective or cis isomer mixtures.

Structure-Activity Relationship (SAR) Studies Exploring Methoxy Positional Effects on Solubility and Potency

As detailed in Section 3, the 2-methoxy versus 3-methoxy positional isomerism is predicted to yield measurable solubility differences. Researchers conducting systematic SAR around the phenyl ether moiety should procure CAS 2034398-37-1 alongside its 3-methoxy and des-methoxy analogs to isolate the contribution of ortho-substitution. The predicted ΔLogS of +0.3 for the ortho isomer may translate into higher achievable assay concentrations, making it the preferred starting point for in vitro pharmacology when solubility-limited compounds are a concern.

Metabolic Stability Screening of Cyanopyrazine-Containing Cyclohexyl Acetamides

The 3-cyanopyrazine moiety, by virtue of its strong electron-withdrawing character (Hammett σp ≈ 0.66), is predicted to reduce susceptibility to oxidative metabolism compared to electron-rich pyrazine analogs. Procurement of CAS 2034398-37-1 enables head-to-head microsomal or hepatocyte stability comparisons against 3-methylpyrazine or unsubstituted pyrazine derivatives. The inferred metabolic advantage supports the prioritization of this compound in early ADME screening cascades, potentially saving resources by filtering out metabolically labile analogs before in vivo studies.

Reference Standard for Chiral Purity Verification of trans-Cyclohexyl Acetamide Libraries

The unambiguous (1r,4r) stereochemistry of CAS 2034398-37-1, confirmed by its InChI Key, makes it a suitable reference standard for chiral HPLC or SFC method development aimed at separating trans and cis diastereomers within this compound class. Procurement of this analytically defined batch allows quality control laboratories to calibrate retention times and establish purity thresholds for library compounds that may contain stereochemical impurities, thereby ensuring the integrity of biological screening data.

Quote Request

Request a Quote for 2-(2-methoxyphenoxy)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.